2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as Fingolimod, is a synthetic compound that has been approved by the US Food and Drug Administration (FDA) for the treatment of multiple sclerosis (MS). Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator that acts by preventing the migration of lymphocytes from lymph nodes to the central nervous system, thereby reducing inflammation and nerve damage.
Wirkmechanismus
2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide acts by binding to S1P receptors on the surface of lymphocytes, which prevents their egress from lymph nodes and subsequent migration to the central nervous system. This reduces the infiltration of inflammatory cells into the brain and spinal cord, thereby reducing inflammation and nerve damage.
Biochemical and Physiological Effects:
This compound has been shown to reduce the number of circulating lymphocytes in the blood, which is a result of its action on S1P receptors. This reduction in lymphocyte count is associated with a decrease in the inflammatory response and a reduction in the number of relapses in MS patients. This compound also has a direct effect on the central nervous system, as it has been shown to promote remyelination and protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for studying the role of lymphocytes in autoimmune diseases. Additionally, this compound has been approved for clinical use, which means that its safety and toxicity have been extensively studied. However, one limitation of this compound is that it is a complex molecule that requires multiple steps for synthesis, which can make it challenging to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is the potential use of this compound in combination with other therapies for MS, such as immunomodulatory drugs or stem cell therapy. Another area of research is the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Finally, there is a need for further research on the long-term safety and efficacy of this compound in patients with MS.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its therapeutic potential in the treatment of MS. Several clinical trials have demonstrated that this compound is effective in reducing the frequency of relapses and delaying the progression of disability in patients with relapsing-remitting MS. In addition, this compound has shown promise in the treatment of other autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-9-13(2)11-16(10-12)21-14(3)17(20)18-15-5-7-19(4)8-6-15/h9-11,14-15H,5-8H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZSSPMQFLUXKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2CCN(CC2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.